molecular formula C14H21NO B1366015 N-[(3-methoxyphenyl)methyl]cyclohexanamine

N-[(3-methoxyphenyl)methyl]cyclohexanamine

Cat. No.: B1366015
M. Wt: 219.32 g/mol
InChI Key: XRLDLKBXGSMWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-methoxyphenyl)methyl]cyclohexanamine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]cyclohexanamine

InChI

InChI=1S/C14H21NO/c1-16-14-9-5-6-12(10-14)11-15-13-7-3-2-4-8-13/h5-6,9-10,13,15H,2-4,7-8,11H2,1H3

InChI Key

XRLDLKBXGSMWIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of m-anisaldeyde (500 mg, 3.67 mmol) and cyclohexylamine (420 μL, 3.67 mmol) in acetonitrile (30 mL) was stirred for 4 h and slowly treated with sodium cyanoborohydride (227 mg, 4.4 mmol). Glacial acetic acid was added until pH˜6 (pH paper), and the solution was stirred for 16 h. Conc. HCl (0.5 mL) was added and acetonitrile was evaporated under reduced pressure. The crude residue was quenched with water (100 mL) and extracted with ethyl acetate. The aqueous phase was basified with 10% aqueous NaOH until pH>7 and extracted with dichloromethane (3×50 mL). The organic phase was dried over magnesium sulfate, filtered, and evaporated under reduced pressure without heating to provide 670 mg of N-(3-methoxybenzyl)-cyclohexylamine (83% yield) as a light oil. 1H NMR (300 MHz, acetone-d6) δ 1.05-1.30 (m, 5H), 1.58 (m, 1H), 1.72 (m, 2H), 1.89 (m, 2H), 2.45 (m, 1H), 3.77 (s, 2H), 3.79 (s, 3H), 6.77 (dd, J=2.1 and 8.2 Hz, 1H), 6.92 (d, J=7.5 Hz, 1H), 6.96 (s, 1H), 7.21 (t, J=7.8 Hz, 1H) ppm.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
420 μL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
227 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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